4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile
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Overview
Description
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl moiety, which is further linked to a morpholine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl intermediate. This intermediate is then reacted with morpholine and a suitable nitrile source under controlled conditions to yield the final product. Common reagents used in these reactions include trifluoromethoxybenzoyl chloride, morpholine, and cyanide sources. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with modifications to improve efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzyl bromide: Similar in structure but with a bromide group instead of a carbonitrile.
4-(Trifluoromethoxy)benzyl mercaptan: Contains a mercaptan group instead of a morpholine ring.
4-(Trifluoromethyl)benzoic acid: Similar benzoyl structure but with a carboxylic acid group.
Uniqueness
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile is unique due to the combination of its trifluoromethoxy group, benzoyl moiety, morpholine ring, and carbonitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4-[3-(trifluoromethoxy)benzoyl]morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)21-11-3-1-2-9(6-11)12(19)18-4-5-20-8-10(18)7-17/h1-3,6,10H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSSBYEJJGBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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